![molecular formula C19H22N4O3S B2919823 2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235149-84-4](/img/structure/B2919823.png)
2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole, also known as MP-10, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Drug Design
One notable application of derivatives related to "2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole" is in the study of DNA interactions. For example, the synthetic dye Hoechst 33258, which shares structural similarities with the mentioned compound, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has been exploited in cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Moreover, Hoechst derivatives have found uses as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and as models to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).
Central Nervous System (CNS) Drug Development
The compound's framework is conducive to modifications that enhance its activity within the central nervous system (CNS). Research into benzimidazole, imidazothiazole, and imidazole derivatives, which share structural motifs with the mentioned compound, has indicated potential pathways for synthesizing more potent CNS drugs. These pathways involve various chemical reactions that could modify the compound to improve its CNS penetrability and activity, thereby addressing the increasing incidence of challenging CNS diseases (Saganuwan, 2020).
Antifungal and Immunomodulating Activities
Compounds within this chemical class, including azole derivatives like 1,4-benzothiazine azoles, have been reviewed for their in vitro and in vivo antifungal activity. Specific chemical characteristics, such as the presence of ether substitution at the side chain, correlate with their antifungal activity. Some derivatives demonstrate significant in vivo efficacy through a combination of direct antifungal effects and the ability to stimulate the immune response, highlighting their potential as templates for developing new antifungal agents (Schiaffella & Vecchiarelli, 2001).
Antioxidant Capacity Evaluation
The antioxidant capacity of various compounds, including those related to the given chemical structure, can be evaluated using several assays. These include the ABTS/PP decolorization assay, which elucidates the reaction pathways underlying the antioxidant capacity, demonstrating the compound's potential application in understanding and enhancing antioxidant activity in biological systems (Ilyasov et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as arylpiperazine-based alpha1-adrenergic receptor antagonists, have been shown to target alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Based on the structural similarity to arylpiperazine-based alpha1-adrenergic receptor antagonists, it can be hypothesized that this compound may interact with its targets in a similar manner . These interactions could lead to changes in the function of the alpha1-adrenergic receptors, potentially affecting the contraction of smooth muscles in various parts of the body .
Pharmacokinetics
A group of structurally similar compounds, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been studied, and six compounds exhibited an acceptable pharmacokinetic profile . These findings suggest that this compound may also have favorable ADME properties, which could impact its bioavailability.
Zukünftige Richtungen
References
- Penjišević, J.Z., Šukalović, V.B., Andrić, D.B., Suručić, R., & Kostić-Rajačić, S. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Applied Biochemistry and Biotechnology, 194, 3749–3764
Eigenschaften
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-18-9-4-3-8-17(18)20-19(21)22-10-12-23(13-11-22)27(24,25)16-7-5-6-15(14-16)26-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQYZUIQLSATBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2919740.png)

![N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2919742.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2919746.png)
![1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919747.png)
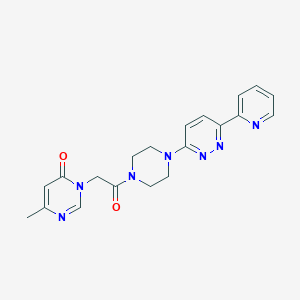
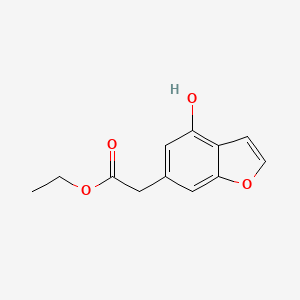
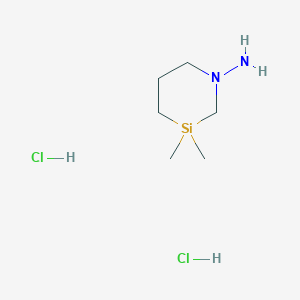
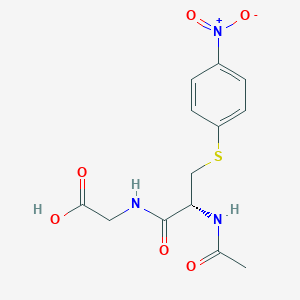
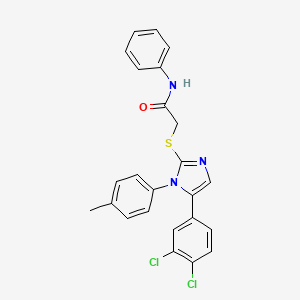
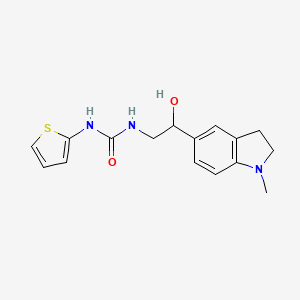
![3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2919759.png)
